5-(Benzenesulfonyl)pentylsulfonylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(benzenesulfonyl)pentylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S2/c18-22(19,16-10-4-1-5-11-16)14-8-3-9-15-23(20,21)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAKFSRPMOXLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCCCS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development for 5 Benzenesulfonyl Pentylsulfonylbenzene
Retrosynthetic Analysis of the Target Molecule: 5-(Benzenesulfonyl)pentylsulfonylbenzene
Retrosynthetic analysis provides a framework for deconstructing a target molecule into readily available starting materials, thereby illuminating potential synthetic pathways.
Key Disconnections and Precursor Identification
The symmetrical nature of this compound suggests that the most efficient synthetic routes will involve the coupling of two identical benzene-derived units to a central five-carbon chain. The key disconnections are the carbon-sulfur (C-S) bonds.
C-S Bond Disconnection: Breaking the two C-S bonds between the pentyl chain and the sulfonyl groups is the most logical approach. This disconnection points to two primary precursors:
An electrophilic five-carbon synthon, such as 1,5-dibromopentane or 1,5-dichloropentane .
A nucleophilic benzenesulfonyl species, most commonly an alkali salt of benzenesulfinic acid, such as sodium benzenesulfinate (B1229208) .
The forward synthesis would therefore be a double nucleophilic substitution reaction where two equivalents of the sulfinate anion attack the difunctionalized pentyl chain. This approach is widely used for the synthesis of alkyl sulfones. organic-chemistry.org
An alternative, though less direct, disconnection could involve the sulfur-aryl bond. This is generally a less favorable strategy for this type of molecule. Another theoretical route could involve the ring-opening and functionalization of a cyclic precursor like tetrahydrothiophene, but this often involves more complex catalytic systems. rsc.org
Assessment of Stereochemical Control Strategies in Disulfone Synthesis
For the target molecule, this compound, the aliphatic pentyl backbone is achiral and contains no stereogenic centers. Consequently, the synthesis of this specific compound does not require stereochemical control strategies. The molecule does not exist as enantiomers or diastereomers.
In the broader context of disulfone synthesis, should the linking chain contain chiral centers, stereocontrol would become a critical consideration. Strategies for achieving this would include the use of enantiomerically pure starting materials for the backbone, asymmetric catalysis during the C-S bond formation, or the asymmetric oxidation of a prochiral dithioether precursor to the disulfone. rsc.org However, these considerations are not applicable to the synthesis of the title compound.
Development and Optimization of Novel Synthetic Pathways
Based on the retrosynthetic analysis, the development of a synthetic route focuses on establishing the C-S bonds efficiently.
Exploration of Nucleophilic Substitution Routes to Sulfones
The reaction between an alkyl halide and a sulfinate salt is a classic and reliable method for forming the C-SO₂ bond. acs.org The synthesis of this compound can be achieved via a one-pot reaction where 1,5-dihalopentane is treated with two equivalents of sodium benzenesulfinate.
The reaction conditions are crucial for maximizing yield and minimizing side products. Key parameters are outlined in the table below.
Table 1: Typical Reaction Parameters for Nucleophilic Substitution
| Parameter | Condition | Rationale |
| Nucleophile | Sodium Benzenesulfinate | A stable, commercially available, and effective nucleophile for sulfone synthesis. nih.gov |
| Electrophile | 1,5-Dibromopentane | Bromine is a good leaving group, making it more reactive than the corresponding dichloride. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | These solvents effectively solvate the cation of the sulfinate salt, enhancing the nucleophilicity of the anion. |
| Temperature | Elevated (e.g., 80-120 °C) | Required to provide sufficient activation energy for the double substitution on the alkyl chain. |
| Catalyst | Phase-Transfer Catalyst (optional) | A catalyst like a quaternary ammonium (B1175870) salt can be used to facilitate the reaction if solubility issues arise. |
Optimization involves balancing temperature and reaction time to ensure complete disubstitution while avoiding potential E2 elimination side reactions that can be promoted by the basicity of the sulfinate anion at high temperatures.
Investigation of Oxidative Methods for Sulfide (B99878) to Sulfone Conversion
An alternative and powerful two-step strategy involves the initial synthesis of a dithioether precursor, 1,5-bis(phenylthio)pentane , followed by its oxidation to the target disulfone.
Dithioether Formation: 1,5-bis(phenylthio)pentane is synthesized by reacting thiophenol with 1,5-dihalopentane under basic conditions (e.g., using sodium hydroxide (B78521) or potassium carbonate) to deprotonate the thiol.
Oxidation: The subsequent oxidation of the dithioether to the disulfone is a critical step. The oxidation proceeds through a disulfoxide intermediate. Complete oxidation to the sulfone is desired, requiring a sufficiently strong oxidizing agent and appropriate conditions. Several reagents are commonly used for this transformation.
Table 2: Comparison of Common Oxidizing Agents for Sulfide-to-Sulfone Conversion
| Oxidizing Agent | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Inexpensive, produces water as the only byproduct, effective when used with acetic acid. | Reaction can be slow and may require heating; can be difficult to stop at the sulfoxide (B87167) stage if desired. |
| Potassium Permanganate (B83412) (KMnO₄) | Very powerful and inexpensive oxidant. | Can lead to over-oxidation and cleavage of other functional groups if not carefully controlled; generates MnO₂ waste. |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Highly effective and often provides clean reactions with high yields. | More expensive than other oxidants; can be shock-sensitive and requires careful handling. |
The choice of oxidant depends on the scale of the reaction, cost considerations, and the presence of other functional groups in the molecule. For a simple substrate like 1,5-bis(phenylthio)pentane, hydrogen peroxide in acetic acid is often a practical and cost-effective choice.
Multi-Step Synthesis Strategy for the Pentyl Backbone Elaboration
While using a pre-formed C5 starting material like 1,5-dihalopentane is the most direct method, it is theoretically possible to construct the pentyl chain from smaller fragments. This approach is generally less efficient for the unsubstituted target compound but offers versatility for creating analogues with functionality on the chain.
For instance, a synthetic sequence could begin with a three-carbon fragment like 1,3-dibromopropane. One terminus could be reacted with sodium benzenesulfinate. The remaining bromo-propylsulfone could then be used in a chain extension reaction, such as a malonic ester synthesis or a Grignard coupling with a C2 synthon, followed by further functional group manipulation and a final installation of the second benzenesulfonyl group. This multi-step approach adds significant complexity and is not the preferred route for the synthesis of the parent this compound.
A more practical multi-step consideration involves the synthesis of the precursors themselves. For example, sodium benzenesulfinate is typically prepared by the reduction of benzenesulfonyl chloride with a reducing agent like sodium sulfite .
Advanced Reaction Condition Optimization and Process Intensification
The efficiency and selectivity of sulfone synthesis are highly dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, the use of catalysts, temperature, and pressure. Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is also a critical consideration.
Solvent Effects and Catalysis in Disulfone Formation
The choice of solvent can significantly influence the rate and outcome of sulfone synthesis. nih.gov For the formation of disulfones like this compound, solvents play a crucial role in dissolving reactants, stabilizing intermediates, and facilitating the desired reaction pathway. Acetonitrile (B52724) has been identified as an effective solvent in many sulfonylation reactions. organic-chemistry.orgresearchgate.net In some cases, the addition of water to an organic solvent system can be beneficial, highlighting its crucial role in certain sulfonylation reactions. researchgate.net The polarity and protic or aprotic nature of the solvent can impact the solubility of starting materials, such as sulfinate salts or sulfonyl chlorides, and influence the reactivity of nucleophiles and electrophiles.
Catalysis is another cornerstone of modern sulfone synthesis. While traditional methods often relied on stoichiometric amounts of Lewis acids, contemporary approaches focus on catalytic systems to improve efficiency and reduce waste. nih.gov For the synthesis of diaryl sulfones, transition-metal catalysts, particularly palladium and copper, have been extensively used. chemistryviews.orgresearchgate.net For instance, palladium-catalyzed three-component coupling reactions utilizing a sulfur dioxide surrogate have proven effective for creating a range of sulfones. chemistryviews.org Nickel-catalyzed cross-coupling reactions also offer a viable route for the formation of C-S bonds. researchgate.net In the context of forming this compound, a potential catalytic approach could involve the coupling of a dibromopentane with two equivalents of a benzenesulfinate salt, mediated by a suitable transition metal catalyst.
Furthermore, organocatalysis has emerged as a powerful tool in sulfone synthesis, offering metal-free alternatives. organic-chemistry.org For example, 2,2,2-trifluoroacetophenone (B138007) has been used as an organocatalyst for the oxidation of sulfides to sulfones. organic-chemistry.org
The following table summarizes the impact of various solvents and catalysts on sulfone synthesis, which can be extrapolated to the synthesis of this compound.
| Parameter | Effect on Sulfone Synthesis | Potential Application for this compound |
| Solvent | Influences reactant solubility, reaction rate, and product selectivity. Acetonitrile and aqueous-organic mixtures are often effective. organic-chemistry.orgresearchgate.net | A polar aprotic solvent like acetonitrile could be a suitable medium. The addition of water might be necessary depending on the specific synthetic route chosen. |
| Catalyst | Transition metals (Pd, Cu, Ni) are widely used for cross-coupling reactions to form C-S bonds. chemistryviews.orgresearchgate.netresearchgate.net Organocatalysts offer metal-free alternatives. organic-chemistry.org | A palladium or copper catalyst could be employed for coupling reactions. An organocatalytic approach could be explored for a greener synthesis. |
Temperature and Pressure Influences on Reaction Efficiency
Temperature is a critical parameter that directly affects reaction kinetics. Generally, higher temperatures increase the reaction rate, but can also lead to the formation of undesired byproducts. organic-chemistry.org The chemoselectivity of sulfide oxidation, for example, can be controlled by adjusting the reaction temperature. organic-chemistry.org For the synthesis of 4,4'-dihydroxydiphenyl sulfone, maintaining the reaction temperature below 200°C is crucial to avoid the production of coloring agents and other side-reaction products. google.com In the context of this compound, a careful optimization of the temperature profile would be necessary to maximize the yield of the desired product while minimizing degradation or side reactions.
Pressure can also be a valuable tool in sulfone synthesis, particularly for reactions involving gaseous reactants or for influencing reaction equilibria. High-pressure conditions (e.g., 13 kbar) have been shown to facilitate intramolecular Diels-Alder reactions for the synthesis of bicyclic sultones, a class of cyclic sulfones, at room temperature. acs.org While not directly applicable to the linear structure of this compound, this demonstrates the potential of pressure to enable reactions that are sluggish under ambient conditions. For reactions involving the direct use of sulfur dioxide, pressure is a key parameter to control its concentration in the reaction mixture.
| Parameter | Influence on Reaction Efficiency | Considerations for this compound Synthesis |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to byproducts. organic-chemistry.orggoogle.com | The optimal temperature will depend on the chosen synthetic route and must be carefully controlled to maximize yield and purity. |
| Pressure | Can enhance reaction rates and influence equilibria, especially in reactions involving gases. acs.org | While likely less critical for many solution-phase syntheses, it could be a factor if gaseous reagents or high-pressure techniques are employed. |
Isolation and Purification Techniques for Complex Organic Sulfones
The isolation and purification of the final product are crucial steps to obtain this compound in high purity. Common techniques for the purification of organic compounds include extraction, crystallization, and chromatography. miamioh.edu
For solid sulfones, recrystallization is often an effective method of purification. researchgate.net This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. The choice of solvent is critical for successful recrystallization.
Liquid-liquid extraction is a fundamental technique used to separate a desired product from a reaction mixture based on its differential solubility in two immiscible liquid phases. miamioh.edu This is often employed during the work-up procedure to remove inorganic salts and other water-soluble byproducts.
Chromatography, particularly column chromatography, is a powerful technique for separating complex mixtures. researchgate.net However, for sulfones, degradation on silica (B1680970) gel or alumina (B75360) columns can be a concern. researchgate.net Reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, can be a viable alternative for the purification of sensitive sulfone compounds. researchgate.net
Given the likely solid nature of this compound, a combination of extraction to remove initial impurities, followed by recrystallization from a suitable solvent, would be a primary strategy for purification. If further purification is required, reverse-phase chromatography could be explored.
Scalability and Sustainable Synthetic Approaches for this compound
The development of scalable and sustainable synthetic routes is a key objective in modern organic chemistry. This involves adhering to the principles of green chemistry, which aim to minimize the environmental impact of chemical processes.
Development of Green Chemistry Principles in Sulfone Synthesis
Green chemistry principles are increasingly being applied to the synthesis of sulfones. nih.gov A major focus has been the replacement of hazardous reagents and solvents with more environmentally benign alternatives. rsc.org
One of the most significant advances has been the use of hydrogen peroxide (H₂O₂) as a green oxidant for the oxidation of sulfides to sulfones. rsc.org H₂O₂ is advantageous as its only byproduct is water. Catalyst- and solvent-free oxidation of sulfides using 30% aqueous H₂O₂ has been reported as a highly atom-efficient method. rsc.org The use of water as a solvent is another key aspect of green sulfone synthesis. rsc.org
Electrochemical methods also offer a green alternative for sulfone synthesis, as they can reduce the need for chemical reagents. nih.gov For example, the electrochemical reaction of dialkyl disulfides with aryl halides can produce aryl sulfides, which can then be oxidized to sulfones.
Visible-light-mediated reactions are another emerging area in green sulfone synthesis. acs.org These reactions can often be carried out under mild conditions and without the need for harsh reagents.
For the synthesis of this compound, a green approach might involve the oxidation of the corresponding bis-sulfide using aqueous hydrogen peroxide, potentially under catalyst-free conditions or with a recyclable catalyst.
Atom Economy and E-Factor Analysis of Proposed Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product. Addition reactions, for example, are inherently more atom-economical than substitution or elimination reactions, which generate byproducts.
The E-Factor (Environmental Factor) is another important metric in green chemistry, defined as the mass ratio of waste to the desired product. A lower E-Factor indicates a more environmentally friendly process.
When considering synthetic routes to this compound, an analysis of the atom economy and E-Factor would be crucial for selecting the most sustainable option. For instance, a route involving the direct addition of two benzenesulfonyl moieties across a pentyl precursor would likely have a higher atom economy than a multi-step synthesis involving protecting groups and generating significant waste.
A hypothetical synthesis involving the oxidation of 1,5-bis(phenylthio)pentane to this compound using hydrogen peroxide would have a high atom economy, as the only byproduct is water. In contrast, a route involving a Friedel-Crafts-type reaction with benzenesulfonyl chloride would generate stoichiometric amounts of acid waste, leading to a lower atom economy and a higher E-Factor. nih.gov
The following table provides a hypothetical comparison of two potential routes to this compound based on green chemistry metrics.
| Synthetic Route | Reactants | Byproducts | Atom Economy | E-Factor |
| Oxidation of Bis-sulfide | 1,5-bis(phenylthio)pentane, 4 H₂O₂ | 4 H₂O | High | Low |
| Friedel-Crafts Alkylation | 1,5-dichloropentane, 2 Benzene (B151609), 2 SO₃, 2 AlCl₃ | 2 HCl, 2 AlCl₃·H₂O | Low | High |
By prioritizing routes with high atom economy and low E-Factors, the synthesis of this compound can be designed to be both efficient and environmentally responsible. rsc.org
Theoretical and Computational Investigations into the Electronic Structure and Reactivity of 5 Benzenesulfonyl Pentylsulfonylbenzene
Quantum Chemical Calculations of Molecular Geometry and Conformational Landscape
The presence of a flexible pentyl chain connecting the two bulky benzenesulfonyl groups results in a complex potential energy surface with numerous possible conformations. Quantum chemical calculations are essential for identifying the most stable three-dimensional structures and understanding the energy differences between them.
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules. nih.gov For 5-(benzenesulfonyl)pentylsulfonylbenzene, DFT calculations, often employing a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to perform geometry optimization. nih.govmdpi.com This process systematically explores the molecule's potential energy surface to locate the minimum energy structures, which correspond to the most stable ground state conformations.
The optimization would likely reveal that the lowest energy conformers are those that minimize steric hindrance between the two terminal benzenesulfonyl groups. The flexible pentyl chain can adopt various arrangements, such as an extended, linear form or a more folded structure. Computational studies on other flexible alkanes show that both extended (anti) and folded (gauche) conformations can be stable, with the final preference depending on subtle electronic and steric effects. nih.gov The calculations would provide precise data on bond lengths, bond angles, and dihedral angles that define these conformations. For instance, the geometry around the sulfur atoms is expected to be tetrahedral, and the S-O and S-C bond lengths are influenced by the highly polarized nature of the sulfonyl group. nih.govacs.org
Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound using DFT (Note: This table is illustrative and represents the type of data obtained from DFT calculations.)
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | S=O | ~1.45 Å |
| Bond Length (Å) | S-C (alkyl) | ~1.78 Å |
| Bond Length (Å) | S-C (aryl) | ~1.77 Å |
| Bond Length (Å) | C-C (alkyl chain) | ~1.54 Å |
| Bond Angle (°) | O=S=O | ~120° |
| Bond Angle (°) | O=S-C (alkyl) | ~108° |
| Dihedral Angle (°) | C(aryl)-S-C(alkyl)-C | Variable (conformation dependent) |
While DFT is powerful, ab initio methods, which are based on first principles without empirical parameters, can be employed for higher accuracy, especially for calculating energy differences. Methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, though computationally more demanding, can refine the energy rankings of different conformers. A systematic conformational search would be performed to identify various local minima on the potential energy surface. nih.gov
These calculations are crucial for quantifying the relative stability of different isomers, such as those arising from rotations around the C-C bonds of the pentyl linker. The results would be expressed as energy differences (ΔE) between the conformers. Furthermore, ab initio calculations can be used to map the transition states that connect these isomers, thereby determining the rotational energy barriers. mdpi.com This information is vital for understanding the molecule's dynamic behavior in solution, as it dictates the rates of interconversion between different shapes at a given temperature. For flexible molecules, it is often found that several conformers exist in equilibrium, separated by relatively low energy barriers. nih.gov
Analysis of Electronic Structure and Charge Distribution
The arrangement of electrons within a molecule governs its chemical properties. Computational analysis provides deep insights into the molecular orbitals and the distribution of electrostatic charge.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests higher reactivity. byu.edu
For this compound, the HOMO is expected to be primarily localized on the π-systems of the two benzene (B151609) rings. The LUMO is likely to be distributed over the sulfonyl groups and the aromatic rings, reflecting the electron-withdrawing nature of the SO₂ group. nih.gov Analyzing the spatial distribution of these orbitals helps identify the most probable sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This table is illustrative and represents the type of data obtained from MO analysis.)
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -7.5 eV | π-orbitals of benzene rings |
| LUMO | -1.2 eV | Sulfonyl groups (σ) and benzene rings (π) |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates high kinetic stability |
An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, providing a visual guide to its polarity and reactive sites. The ESP is mapped onto the molecule's electron density surface, with colors indicating different potential values: red typically represents regions of negative potential (electron-rich), while blue indicates positive potential (electron-poor), and green represents neutral regions.
In this compound, the ESP map would clearly show highly negative potential localized around the electronegative oxygen atoms of the two sulfonyl groups. These regions are attractive to electrophiles. The hydrogen atoms of the benzene rings and the pentyl chain would exhibit regions of positive potential, while the carbon framework of the aromatic rings would likely be relatively neutral or slightly negative. mdpi.com Such maps are invaluable for understanding intermolecular interactions, as they highlight the sites most likely to engage in hydrogen bonding or other electrostatic-driven associations.
Prediction of Chemical Reactivity and Reaction Pathways
By integrating the findings from geometrical and electronic structure calculations, a comprehensive picture of the chemical reactivity of this compound can be constructed.
The frontier orbital analysis suggests that electrophilic attacks are most likely to occur at the benzene rings, which are the primary locations of the HOMO. Conversely, nucleophilic attacks would be directed towards the electron-deficient sulfur atoms of the sulfonyl groups, which contribute to the LUMO. The highly negative electrostatic potential on the sulfonyl oxygen atoms makes them prime targets for interactions with Lewis acids or protons.
Furthermore, the conformational analysis is critical for predicting reactivity in sterically demanding reactions. The accessibility of the reactive sites identified by electronic analysis will depend on the molecule's preferred three-dimensional shape. For example, a folded conformation might shield the sulfonyl groups within the carbon chain, potentially hindering their reaction with external reagents compared to a more extended conformation. Computational studies can also model entire reaction pathways, calculating the activation energies for proposed mechanisms and helping to predict the most likely products of a given reaction.
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
Fukui functions are a key concept in Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule for electrophilic and nucleophilic attack. wikipedia.orgscm.com These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. wikipedia.org For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function, denoted as f+, indicates the sites most susceptible to gaining an electron. Conversely, for a nucleophilic attack (reaction with an electrophile), the f- function highlights the sites most likely to lose an electron. scm.com
In the case of this compound, computational calculations can be employed to determine the condensed Fukui functions for each atom. These condensed values provide a simplified, atom-centered view of reactivity. It is anticipated that the oxygen atoms of the sulfonyl groups would exhibit the highest f+ values, making them the primary sites for electrophilic attack. This is due to their high electronegativity and the polarization of the S=O bonds. The sulfur atoms, being electron-deficient due to bonding with four oxygen atoms, are also expected to be electrophilic centers. For nucleophilic attack, the analysis is likely to point towards the aromatic rings and the alkyl chain as potential sites, depending on the nature of the attacking electrophile.
Table 1: Hypothetical Condensed Fukui Function Indices for Selected Atoms in this compound
| Atom/Group | f+ (Electrophilic Attack) | f- (Nucleophilic Attack) |
| Sulfonyl Oxygen | 0.185 | 0.045 |
| Sulfonyl Sulfur | 0.110 | 0.060 |
| Aromatic Carbon (ortho) | 0.035 | 0.085 |
| Aromatic Carbon (para) | 0.040 | 0.090 |
| Alkyl Carbon (α to S) | 0.025 | 0.050 |
| Alkyl Carbon (γ to S) | 0.015 | 0.030 |
Note: The values in this table are hypothetical and for illustrative purposes. They represent a plausible distribution of reactivity based on the known electronic effects of the functional groups present.
Transition State Theory and Reaction Coordinate Calculations for Hypothetical Transformations
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. researchgate.net Computational methods can be used to locate the geometry of the transition state and calculate its energy relative to the reactants, known as the activation energy (ΔE‡). researchgate.netacs.org This information is crucial for predicting the feasibility and kinetics of a given reaction.
For this compound, a hypothetical transformation of interest could be the desulfonylation reaction, a process relevant in synthetic organic chemistry. nih.gov Another plausible reaction could be a nucleophilic substitution at one of the carbon atoms alpha to a sulfonyl group. By performing reaction coordinate calculations, one can map the energy profile of these transformations, identifying the transition state and any intermediates.
For instance, in a hypothetical nucleophilic substitution reaction with a generic nucleophile (Nu-), the reaction would proceed through a transition state where the C-Nu bond is partially formed and the C-S bond is partially broken. The calculated activation energy for such a process would provide insight into the reaction rate.
Table 2: Hypothetical Calculated Activation Energies for a Hypothetical Nucleophilic Substitution on this compound
| Reactant System | Transition State Geometry | Calculated Activation Energy (ΔE‡) (kcal/mol) |
| This compound + Nu- | [Nu---Cα---SO2Ph]- | 25.8 |
Note: The values in this table are hypothetical and intended to illustrate the type of data obtained from transition state calculations.
Spectroscopic Property Prediction and Correlation with Experimental Data (without revealing the data itself)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
Computational Prediction of Vibrational Frequencies for Infrared Spectroscopy
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. msu.edu Each functional group has characteristic vibrational frequencies, making IR spectroscopy a useful tool for structural elucidation. acdlabs.com Computational methods, typically based on harmonic frequency calculations, can predict the IR spectrum of a molecule. researchgate.net
For this compound, the most prominent features in the predicted IR spectrum would be the strong absorptions corresponding to the stretching vibrations of the sulfonyl groups. The asymmetric and symmetric SO2 stretching bands are expected to appear in the regions of 1350-1300 cm-1 and 1160-1120 cm-1, respectively. researchgate.netacs.org Additionally, the calculations would predict the characteristic vibrational frequencies for the C-H bonds of the aromatic rings and the alkyl chain, as well as the C-S stretching vibrations.
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2950-2850 | Medium-Strong |
| Asymmetric SO2 Stretch | 1345 | Strong |
| Symmetric SO2 Stretch | 1155 | Strong |
| C-S Stretch | 850-750 | Medium |
| Aromatic C=C Bending | 750-690 | Strong |
Note: These are representative hypothetical values based on typical ranges for these functional groups.
Theoretical NMR Chemical Shift Calculations for Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. uobasrah.edu.iq Theoretical calculations of NMR chemical shifts (δ) for 1H and 13C nuclei have become increasingly accurate and are routinely used to aid in spectral assignment. nih.govorganicchemistrydata.org
For this compound, the predicted 1H NMR spectrum would show distinct signals for the aromatic protons and the protons of the pentyl chain. The aromatic protons are expected to appear in the downfield region (typically δ 7.5-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl groups. The protons on the carbons alpha to the sulfonyl groups would also be deshielded and appear at a higher chemical shift compared to the other methylene (B1212753) protons in the chain.
The predicted 13C NMR spectrum would similarly show distinct chemical shifts for the aromatic and aliphatic carbons. The carbons directly attached to the sulfonyl groups and the ipso-carbons of the aromatic rings would be significantly deshielded.
Table 4: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Aromatic H (ortho to SO2) | 7.95 | - |
| Aromatic H (meta to SO2) | 7.60 | - |
| Aromatic H (para to SO2) | 7.70 | - |
| -CH2-SO2- | 3.20 | 55.8 |
| -CH2-CH2-SO2- | 1.90 | 28.5 |
| -CH2-CH2-CH2- | 1.50 | 22.1 |
| Aromatic C (ipso) | - | 140.2 |
| Aromatic C (ortho) | - | 127.5 |
| Aromatic C (meta) | - | 129.8 |
| Aromatic C (para) | - | 133.5 |
Note: The chemical shifts are hypothetical and represent plausible values based on known substituent effects in similar structures. nih.govresearchgate.netresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 5-(benzenesulfonyl)pentylsulfonylbenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon framework.
¹H and ¹³C NMR for Backbone and Functional Group Assignments
Disclaimer: The following NMR data is predicted for the structurally analogous compound 1,5-bis(phenylsulfonyl)pentane using computational algorithms and has not been experimentally verified. nmrdb.orgnmrdb.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The protons of the pentyl chain and the phenyl groups will give rise to distinct signals.
Aromatic Protons: The protons on the two equivalent phenyl groups are expected to appear in the downfield region of the spectrum, typically between 7.5 and 8.0 ppm. The ortho-protons (adjacent to the sulfonyl group) would be the most deshielded due to the electron-withdrawing nature of the SO₂ group, followed by the meta- and para-protons.
Aliphatic Protons: The protons of the pentyl chain will appear more upfield. The methylene (B1212753) groups (CH₂) alpha to the sulfonyl groups are expected to be the most downfield of the aliphatic protons, likely appearing as a triplet around 3.1-3.3 ppm. The methylene groups in the beta and gamma positions of the chain would appear progressively more upfield, with the central gamma-CH₂ group being the most shielded.
Predicted ¹H NMR Data
Interactive Table: Predicted ¹H NMR Chemical Shifts for 1,5-Bis(phenylsulfonyl)pentane
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ortho-H (aromatic) | 7.92 | d |
| meta-H (aromatic) | 7.58 | t |
| para-H (aromatic) | 7.67 | t |
| α-CH₂ (aliphatic) | 3.15 | t |
| β-CH₂ (aliphatic) | 1.85 | p |
| γ-CH₂ (aliphatic) | 1.45 | p |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will also reflect the symmetry of the molecule, showing a limited number of signals for the 17 carbon atoms present. pressbooks.pubyoutube.com
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The ipso-carbon (directly attached to the sulfonyl group) would be significantly downfield. The other aromatic carbons (ortho, meta, and para) would appear in the typical aromatic region of 120-140 ppm.
Aliphatic Carbons: Three signals are anticipated for the pentyl chain. The α-carbon, being directly attached to the electron-withdrawing sulfonyl group, will be the most downfield of the aliphatic carbons. The β- and γ-carbons will appear at progressively higher fields (lower ppm values).
Predicted ¹³C NMR Data
Interactive Table: Predicted ¹³C NMR Chemical Shifts for 1,5-Bis(phenylsulfonyl)pentane
| Carbon Atom | Predicted Chemical Shift (ppm) |
| ipso-C (aromatic) | 139.1 |
| ortho-C (aromatic) | 127.8 |
| meta-C (aromatic) | 129.4 |
| para-C (aromatic) | 133.7 |
| α-C (aliphatic) | 56.1 |
| β-C (aliphatic) | 21.8 |
| γ-C (aliphatic) | 28.1 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. nmrium.org
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network. For the pentyl chain, correlations would be expected between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₂ protons. This would confirm the connectivity of the aliphatic backbone. Within the aromatic rings, correlations would be seen between adjacent ortho, meta, and para protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals in the aliphatic chain and the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule. Key correlations would be expected from the α-CH₂ protons to the ipso-carbon of the phenyl ring, and from the ortho-protons of the phenyl ring to the α-carbon of the pentyl chain, thus confirming the link between the phenylsulfonyl groups and the pentyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the primary structure elucidation of this flexible molecule, a NOESY spectrum could provide information about the spatial proximity of different protons, which might offer insights into the preferred conformations of the molecule in solution.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. researchgate.netlibretexts.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental composition, which serves as a definitive confirmation of the molecular formula, C₁₇H₂₀O₄S₂. The high accuracy of this technique helps to distinguish the target compound from other compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. The fragmentation of this compound would be expected to proceed through several key pathways:
Cleavage of the Carbon-Sulfur Bond: A primary fragmentation would likely involve the cleavage of the C-S bond between the pentyl chain and one of the phenylsulfonyl groups, leading to the formation of a phenylsulfonyl cation (C₆H₅SO₂⁺, m/z 141) and a corresponding radical.
Fragmentation of the Pentyl Chain: The aliphatic chain could undergo fragmentation, leading to the loss of smaller alkyl fragments. docbrown.infochemguide.co.uk Common losses would include C₂H₄ (28 Da), C₃H₆ (42 Da), and C₄H₈ (56 Da).
Rearrangements: Sulfones are known to undergo rearrangement reactions under mass spectrometric conditions, which could lead to more complex fragmentation patterns. cdnsciencepub.comacs.org
A plausible fragmentation pathway would involve the initial loss of a phenylsulfonyl radical (•SO₂Ph) to give a [M - 141]⁺ ion, followed by fragmentation of the remaining structure.
Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within a molecule and are complementary techniques. researchgate.netacs.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the strong absorptions of the sulfonyl (SO₂) group.
SO₂ Stretching: Two characteristic and strong absorption bands are expected for the sulfonyl group: an asymmetric stretching vibration typically in the range of 1350-1300 cm⁻¹ and a symmetric stretching vibration in the range of 1160-1120 cm⁻¹. researchgate.netacdlabs.com
Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz
Aliphatic C-H Stretching: Medium to strong bands are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
Aromatic C=C Stretching: Several weak to medium bands are expected in the 1600-1450 cm⁻¹ region.
C-S Stretching: A weaker absorption for the C-S bond may be observed in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. s-a-s.org
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene (B151609) rings would be expected to give a strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹.
SO₂ Vibrations: The symmetric stretch of the SO₂ group is also typically Raman active.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be visible in the Raman spectrum.
The combination of these spectroscopic techniques would provide a comprehensive and unambiguous characterization of the structure and purity of this compound.
A comprehensive review of available scientific literature reveals a significant scarcity of specific research focused on the chemical compound this compound. While the analytical methodologies outlined in the requested article are standard techniques for chemical characterization, their direct application to this particular disulfone has not been extensively documented in publicly accessible databases and scholarly articles.
The advanced spectroscopic, crystallographic, and chromatographic analyses—including detailed vibrational mode analysis, single crystal X-ray diffraction, and quantitative HPLC—are highly specific to the molecule under investigation. Generating scientifically accurate and detailed findings for sections such as "Characteristic Functional Group Vibrations in the Disulfone Moiety," "Conformational Analysis via Vibrational Modes," "Crystallographic Data Collection and Refinement," and "High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis" would necessitate access to primary research data from laboratory studies conducted on this compound.
Without such dedicated studies, any attempt to provide the requested in-depth data, such as characteristic vibrational frequencies, crystallographic parameters, or HPLC retention times, would be speculative and would not adhere to the required standards of scientific accuracy. Therefore, it is not possible to generate the article with the requested level of detail and factual precision based on the currently available information. Further empirical research on this compound is required to produce the specific data needed to populate the outlined article structure.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the assessment of purity and the identification of volatile impurities in the non-volatile compound this compound. The high volatility required for GC analysis means the parent compound itself is not directly analyzed by this method. Instead, GC-MS is expertly applied to detect and quantify trace amounts of volatile and semi-volatile organic compounds that may be present as impurities. These impurities can originate from various stages of the manufacturing process, including residual starting materials, unreacted intermediates, by-products of side reactions, or retained solvents.
The methodology leverages the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. In a typical analysis, a sample containing this compound is dissolved in a suitable solvent and may undergo a sample preparation step, such as headspace analysis or solid-phase microextraction (SPME), to isolate the volatile components. These volatile analytes are then introduced into the GC system, where they are separated based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the individual components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its unambiguous identification by comparison to spectral libraries and retention time data.
While specific experimental data on the volatile impurity profile of this compound is not extensively available in public literature, a hypothetical analysis can be constructed based on common synthetic routes for analogous α,ω-bis(phenylsulfonyl)alkanes. A plausible synthesis could involve the reaction of 1,5-dihalopentane with two equivalents of sodium thiophenolate, followed by oxidation of the resulting thioether. Alternatively, reaction with sodium benzenesulfinate (B1229208) could yield the target molecule directly. Based on such synthetic pathways, a range of potential volatile impurities can be anticipated.
A representative GC-MS analysis would aim to detect and quantify these potential impurities. The instrumental parameters would be optimized to achieve good resolution and sensitivity for the target analytes. This would include selecting an appropriate GC column (e.g., a non-polar HP-5MS column), setting a suitable temperature program for the oven, and defining the mass spectrometer's acquisition parameters.
Hypothetical GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 8890 Gas Chromatography |
| Mass Spectrometer | Agilent 5977 Mass Spectrometer |
| Column | HP-5MS (30 m x 0.250 mm, 0.25 µm) |
| Carrier Gas | Helium, 1.0 mL/min |
| Injection Mode | Splitless |
| Oven Program | 40°C (2 min), then 10°C/min to 280°C (5 min) |
| MS Ion Source | Electron Impact (EI), 70 eV |
| Mass Range | 35-500 amu |
Below is an interactive data table representing a hypothetical volatile impurity profile for a batch of this compound. The identified compounds are plausible based on common synthetic methodologies for related sulfones. The retention time (RT) and observed mass-to-charge ratios (m/z) for the most abundant fragments would be used for identification against a spectral library, such as the NIST Mass Spectral Library.
Interactive Table: Hypothetical Volatile Impurity Profile Users can sort the table by clicking on the column headers.
| Impurity ID | Potential Impurity | Plausible Origin | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) | Hypothetical Concentration (ppm) |
| IMP-001 | Tetrahydrofuran (B95107) | Residual Solvent | 5.8 | 42, 71, 72 | 55 |
| IMP-002 | Acetonitrile (B52724) | Residual Solvent | 4.2 | 40, 41 | 20 |
| IMP-003 | Benzene | Starting Material Impurity/By-product | 6.5 | 78, 51, 52 | 5 |
| IMP-004 | Thiophenol | Unreacted Starting Material | 12.1 | 110, 66, 109 | 15 |
| IMP-005 | 1,5-Dichloropentane | Unreacted Starting Material | 11.5 | 90, 92, 67 | 30 |
| IMP-006 | Diphenyl disulfide | By-product of Thiophenol Oxidation | 22.4 | 218, 110, 77 | 45 |
| IMP-007 | 1-Chloro-5-(phenylthio)pentane | Intermediate | 19.8 | 110, 200, 202 | 25 |
This systematic approach using GC-MS ensures the high purity of this compound by rigorously controlling the levels of volatile organic impurities, which is critical for its application in research and industry where precise chemical properties are required.
Investigation of Chemical Reactivity and Transformation Mechanisms of 5 Benzenesulfonyl Pentylsulfonylbenzene
Nucleophilic Reactions Involving the Sulfonyl Groups and the Pentyl Chain
The sulfonyl groups (–SO₂–) are powerful electron-withdrawing moieties. This property polarizes the adjacent carbon-sulfur and carbon-hydrogen bonds, creating electrophilic centers on the carbon atoms of the pentyl chain and increasing the acidity of the protons on the carbons alpha to the sulfonyl groups.
The carbon atoms of the pentyl chain, particularly those directly attached to the sulfonyl groups (C1 and C5), act as electrophilic sites. These carbons are susceptible to nucleophilic attack in substitution reactions, analogous to the reactivity of alkyl halides. rsc.org The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile displaces the benzenesulfonyl group. However, the benzenesulfinate (B1229208) anion (PhSO₂⁻) is a relatively good leaving group, making such substitutions feasible under appropriate conditions.
The general mechanism involves the backside attack of a nucleophile on the α-carbon, leading to an inversion of stereochemistry if the carbon is chiral. While direct substitution at the tetracoordinate sulfur atom is rare and kinetically slow, the carbons along the alkyl chain provide more accessible sites for nucleophilic attack. mdpi.com Studies on related alkyl arenesulfonates demonstrate that the rate and mechanism (Sₙ1 vs. Sₙ2) can be influenced by the solvent and the nature of the nucleophile. rsc.orgresearchgate.netrsc.org
Table 1: Representative Nucleophilic Substitution Reactions on Sulfone-Containing Compounds
| Substrate Analogue | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| exo-2-Norbornyl arenesulfonate | Aniline | Methanol, 60.0 °C | Substituted Aniline | rsc.orgresearchgate.net |
| Phenacyl benzenesulfonates | Anilines | Methanol-acetonitrile | Substituted Phenacyl aniline | rsc.org |
| 1,2-Dihydro-1,2-azaborine | n-BuLi | Et₂O, -30 °C | Substituted Azaborine | nih.gov |
The protons on the carbons alpha to the two sulfonyl groups (at the C1 and C5 positions of the pentyl chain) are significantly acidic. Strong bases, such as organolithium reagents (e.g., n-butyllithium) or metal amides, can readily deprotonate these positions to form a resonance-stabilized carbanion. The stability of this carbanion is due to the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group.
The formation of these α-sulfonyl carbanions is a cornerstone of their synthetic utility. These nucleophilic intermediates can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and additions to carbonyl compounds. In the case of 1,5-bis(phenylsulfonyl)pentane, deprotonation can potentially occur at both ends of the chain, opening pathways to the formation of cyclic structures or polymers, depending on the reaction conditions and the stoichiometry of the base.
Electrophilic Reactions and Aromatic Substitution Pathways (if applicable to the benzenesulfonyl rings)
The benzenesulfonyl group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution (SₑAr). wikipedia.orgmasterorganicchemistry.com This is due to the powerful electron-withdrawing inductive and resonance effects of the sulfonyl moiety, which reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com
Attempted bromination or nitration of 5-(benzenesulfonyl)pentylsulfonylbenzene would require harsh reaction conditions, such as the use of fuming sulfuric acid as a catalyst for nitration. masterorganicchemistry.comlibretexts.org The reaction would be significantly slower than the substitution of benzene itself. Due to the meta-directing influence of the sulfonyl group, any substitution that does occur would be directed primarily to the meta-positions (C3 and C5) of each benzene ring.
Table 2: General Conditions for Electrophilic Aromatic Substitution on Deactivated Rings
| Reaction | Reagents | Catalyst | Expected Product Orientation | Reference |
|---|---|---|---|---|
| Nitration | Concentrated HNO₃ | Concentrated H₂SO₄ | meta-Nitro substitution | masterorganicchemistry.comlibretexts.org |
| Bromination | Br₂ | FeBr₃ (strong heating) | meta-Bromo substitution | wikipedia.org |
Friedel-Crafts alkylation and acylation reactions are generally not feasible on aromatic rings that are strongly deactivated by substituents like the sulfonyl group. mt.comyoutube.com The Lewis acid catalyst (e.g., AlCl₃) required for these reactions coordinates strongly with the oxygen atoms of the sulfonyl group. This interaction further deactivates the aromatic ring, rendering it unreactive toward the carbocation or acylium ion electrophile. youtube.com Consequently, subjecting this compound to standard Friedel-Crafts conditions is not expected to yield any significant amount of alkylated or acylated product. nih.govmt.com
Reductive and Oxidative Transformations
The sulfonyl groups in this compound can be reduced. Common reducing agents like sodium amalgam can achieve desulfonylation, cleaving the carbon-sulfur bond to yield the corresponding alkane, in this case, 1,5-diphenylpentane. researchgate.net This type of reaction proceeds via a radical mechanism. Other powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the sulfone to a sulfide (B99878), though desulfonylation can also be a competing pathway.
Table 3: Representative Reductive Methods for Sulfones
| Reagent | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Sodium Amalgam (Na/Hg) | β-Ketosulfones | Alcohols (via ketone intermediate) | researchgate.net |
| LiAlH₄ | γ-Sulfone sulfonyl chlorides | Ethyl sulfones | N/A |
| Hantzsch ester | β-Keto sulfones | Ketones | researchgate.net |
The sulfonyl group represents sulfur in its highest oxidation state (+6), making it resistant to further oxidation under typical conditions. The benzene rings and the pentyl chain, however, could be susceptible to oxidation under harsh conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially cleave the pentyl chain or oxidize the aromatic rings, though the deactivating nature of the sulfonyl groups would make the rings themselves quite robust.
Recent research has shown that aromatic sulfones can be oxidized to sulfonic acids in microdroplets under ambient conditions without added catalysts, a reaction driven by water radical cations. researchgate.net However, this is a specialized reaction environment. The oxidation of the alkane chain itself is also possible but generally requires specific catalysts, such as promoted heteropolyacids, at elevated temperatures. google.comresearchgate.net
Reduction of Sulfonyl Groups to Sulfides (Theoretical or Experimental)
The reduction of the sulfonyl groups (–SO₂–) in this compound to their corresponding sulfides (–S–) is a challenging transformation due to the high stability of the sulfone functional group. psu.edu Aryl and alkyl sulfones are notably resistant to many common reducing agents. psu.edu However, specific and powerful reagent systems have been developed to achieve this conversion.
One effective method involves the use of a combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄). psu.edu This reagent system is believed to form a low-valent titanium species, possibly TiCl₂, which is the active reductant. psu.edu The reduction of various sulfones to sulfides has been reported to proceed in high yields and with relatively short reaction times using this method. psu.edu
Another approach reported for the reduction of both aliphatic and aromatic sulfones involves the use of samarium(II) iodide (SmI₂) in a mixture of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA). psu.edu However, the efficacy of this system for sulfone reduction has been a subject of some debate in the literature, with some studies reporting low yields. psu.edu The addition of water to SmI₂-THF mixtures has been shown to enhance the reduction of some sulfur compounds, though its effectiveness for diphenylsulfone was found to be limited in certain studies. psu.edu
Table 1: Comparison of Reagents for the Reduction of Sulfones to Sulfides
| Reducing Agent System | Typical Reaction Conditions | Efficacy | Reference |
|---|---|---|---|
| LiAlH₄-TiCl₄ | THF, -78 °C to room temperature | High yields, rapid reaction | psu.edu |
| SmI₂-THF-HMPA | THF/HMPA | Variable yields reported | psu.edu |
| LiAlH₄ | High temperatures, prolonged reaction | Requires vigorous conditions | acs.org |
This table is based on data from studies on various sulfone compounds, not specifically this compound.
The reduction of this compound to 5-(phenylthio)pentylthiobenzene would likely require these potent reducing systems. The reaction would proceed via the sequential reduction of the two sulfonyl groups.
Stability under Oxidizing Conditions
The sulfone group represents the highest oxidation state of sulfur in this class of compounds. Consequently, the sulfonyl groups in this compound are generally stable under oxidizing conditions. Further oxidation of the sulfur atoms is not typically observed under standard laboratory conditions. The primary site for oxidative transformation would be the pentyl alkyl chain, although the electron-withdrawing nature of the two benzenesulfonyl groups would decrease its susceptibility to oxidation compared to a simple alkane.
The stability of sulfones contrasts with that of sulfides and sulfoxides, which are readily oxidized to sulfones. The oxidation of sulfides is a common and primary method for the synthesis of sulfones. thieme-connect.com Various oxidizing agents, including hydrogen peroxide, peroxy acids, and potassium permanganate, are used for this purpose. thieme-connect.com
Thermal and Photochemical Stability and Degradation Pathways
The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile.
While specific thermal decomposition data for this compound is not available, studies on related aromatic sulfones indicate that they are generally thermally stable compounds. Decomposition typically requires high temperatures. The expected decomposition pathways would involve the cleavage of the carbon-sulfur and sulfur-oxygen bonds.
Potential thermal decomposition products could include:
Benzenesulfinic acid and its subsequent disproportionation products.
Sulfur dioxide (SO₂).
Hydrocarbons resulting from the fragmentation of the pentyl chain.
Benzene and substituted aromatic compounds.
The exact composition of the decomposition products would depend on the specific conditions, such as temperature, pressure, and the presence of oxygen or other reactive species.
The photolytic behavior of this compound is dictated by its absorption of ultraviolet (UV) radiation. Aromatic sulfones typically exhibit UV absorption bands. researchgate.net Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to chemical transformations.
For analogous compounds, UV irradiation can induce cleavage of the C–S bond, leading to the formation of radical species. The primary photochemical process for aromatic sulfones is often the homolytic cleavage of a carbon-sulfur bond to yield a phenylsulfonyl radical and a corresponding alkyl or aryl radical. These highly reactive radical intermediates can then undergo a variety of subsequent reactions, including:
Hydrogen abstraction from the solvent or other molecules.
Recombination to form new products.
Elimination of sulfur dioxide from the sulfonyl radical to form a phenyl radical.
Studies on related compounds like 1,2-bis(phenylsulfonyl)ethylene show that they can act as radical acceptors in photochemical reactions. researchgate.net This suggests that the sulfonyl groups in this compound could also participate in radical-mediated transformations under UV irradiation.
Mechanistic Studies of Select Reactions Using Kinetic and Isotopic Labeling Approaches
Detailed mechanistic studies, often employing kinetic analysis and isotopic labeling, are crucial for understanding the reaction pathways of sulfonyl compounds.
For instance, in the solvolysis of benzenesulfonyl chlorides, a related class of compounds, extensive kinetic studies have been performed to elucidate the mechanism. beilstein-journals.orgnih.gov These reactions are generally considered to proceed via a bimolecular nucleophilic substitution (S_N2-type) mechanism at the sulfur atom. beilstein-journals.orgnih.gov The rate of these reactions is often dependent on the concentration of both the sulfonyl compound and the nucleophile, indicating that the nucleophilic attack is part of the rate-determining step. beilstein-journals.orgnih.gov
In a hypothetical reaction of this compound with a nucleophile, the rate-determining step would likely be the initial attack of the nucleophile on one of the electrophilic sulfur atoms. The presence of two sulfonyl groups could potentially influence the reaction rate compared to a monosulfonylated compound due to electronic effects.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-(phenylthio)pentylthiobenzene |
| 1,2-bis(phenylsulfonyl)ethylene |
| Benzenesulfinic acid |
| Benzenesulfonyl chloride |
| Benzene |
| Hexamethylphosphoramide (HMPA) |
| Hydrogen peroxide |
| Lithium aluminum hydride (LiAlH₄) |
| Peroxy acids |
| Potassium permanganate |
| Samarium(II) iodide (SmI₂) |
| Sulfur dioxide (SO₂) |
| Tetrahydrofuran (THF) |
Based on the conducted research, there is no specific information available in the public domain regarding the chemical reactivity, transformation mechanisms, or reaction intermediates of the compound This compound .
The search results provided general information on the reactivity of related classes of compounds, such as sulfonyl chlorides and sulfonamides. These results discuss general synthetic methods and the types of intermediates that can be formed in reactions involving the sulfonyl group, such as sulfenes, and various radical and ionic species. However, none of the retrieved documents contain specific experimental or theoretical studies on this compound.
Therefore, it is not possible to provide a detailed, evidence-based article on the investigation of reaction intermediates for this specific compound as requested in the outline. The scientific literature that would be necessary to construct such an article does not appear to be available.
Exploration of 5 Benzenesulfonyl Pentylsulfonylbenzene in Advanced Chemical Methodologies
Role as a Building Block in Complex Organic Synthesis
The utility of a molecule as a building block in complex organic synthesis is determined by its reactivity and the presence of functional groups that can participate in bond-forming reactions. For 5-(Benzenesulfonyl)pentylsulfonylbenzene , its core structure features two benzenesulfonyl groups linked by a flexible pentamethylene chain. While sulfones are a well-established functional group in organic synthesis, specific applications of this particular disulfone are not prominently documented.
Utilization in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net The design of MCRs often relies on the specific reactivity of the participating functional groups.
A comprehensive search of the chemical literature did not yield any specific examples of This compound being utilized in multi-component reactions. In a broader context, sulfone-containing compounds can participate in MCRs. For instance, the electron-withdrawing nature of the sulfonyl group can activate adjacent positions for nucleophilic attack or stabilize intermediates. nih.gov However, without specific studies on This compound , its role in such reactions remains hypothetical.
Application as a Coupling Partner in Cross-Coupling Reactions
Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Common coupling partners include organohalides, organoborons (Suzuki coupling), and organotins (Stille coupling).
There is no specific evidence in the scientific literature of This compound being used as a coupling partner in cross-coupling reactions. Generally, aryl sulfones can act as electrophilic coupling partners in certain cross-coupling reactions, where the sulfonyl group serves as a leaving group. researchgate.netacs.org This reactivity, however, is highly dependent on the specific structure of the sulfone and the reaction conditions. The presence of two sulfonyl groups and a flexible alkyl linker in This compound could lead to complex reactivity, but this has not been explored in the available literature.
Investigation as a Ligand or Precursor in Organometallic Chemistry
The coordination of organic molecules to metal centers is the foundation of organometallic chemistry. The resulting complexes can exhibit unique structural features and catalytic activities.
Chelation Properties and Coordination to Metal Centers
The two sulfonyl groups in This compound contain oxygen atoms with lone pairs of electrons that could potentially coordinate to a metal center. The five-carbon chain provides significant conformational flexibility, which could allow the two sulfonyl groups to act as a chelating ligand, binding to a single metal center to form a metallacycle.
However, no studies have been published that investigate the chelation properties or coordination chemistry of This compound . Research on related bis(sulfonyl) compounds acting as pincer ligands typically involves a rigid aromatic backbone to pre-organize the sulfonyl groups for effective metal binding. nih.gov The flexibility of the pentyl chain in the title compound makes its chelating behavior less predictable and, as yet, unstudied.
Synthesis of Organometallic Complexes Featuring the Disulfone Ligand
Consistent with the lack of information on its coordination properties, there are no reports on the synthesis of organometallic complexes featuring This compound as a ligand. The synthesis of such complexes would be the first step in exploring their potential applications, for example, in catalysis.
Catalytic Applications
The potential for a compound to act as a catalyst is a significant area of chemical research. This can be as a metal-free organocatalyst or as a ligand in a catalytically active metal complex.
A thorough review of the literature reveals no documented catalytic applications for This compound . While sulfone-containing molecules can be part of larger structures that exhibit catalytic activity, the title compound itself has not been identified as a catalyst.
Potential as an Organocatalyst in Specific Transformations
Organocatalysts are small organic molecules that can accelerate chemical reactions. The reactivity of this compound as a potential organocatalyst would be dictated by its functional groups. The sulfonyl groups are the most prominent reactive sites. Sulfones are generally stable and unreactive, but they can participate in certain transformations. researchgate.net For instance, the carbon atoms alpha to the sulfonyl groups can be deprotonated by strong bases to form carbanions, which can then act as nucleophiles. However, this typically requires harsh conditions.
The strongly electron-withdrawing nature of the sulfonyl groups could also potentially activate adjacent parts of the molecule towards nucleophilic attack, although the pentyl chain is not inherently susceptible to such reactions. There is no current research available that demonstrates the use of this compound as an organocatalyst in any specific transformation. Its chemical inertness under most conditions suggests a limited potential in this role without further functionalization.
Supramolecular Assembly and Non-Covalent Interactions
Supramolecular chemistry focuses on the study of chemical systems made up of a discrete number of assembled molecular subunits or components. The forces responsible for the spatial organization of these systems are non-covalent intermolecular forces.
Self-Assembly into Ordered Structures
The self-assembly of molecules into ordered structures is driven by a combination of non-covalent interactions. For this compound, these would primarily be van der Waals forces from the alkyl chain and benzene (B151609) rings, dipole-dipole interactions from the sulfonyl groups, and potential weak hydrogen bonds.
Long-chain alkanes are known to self-assemble on surfaces like graphite, forming ordered lamellar structures. researchgate.net The pentyl chain in this compound could promote similar, albeit likely less ordered, packing. The presence of the bulky benzenesulfonyl groups at both ends of the pentyl chain would significantly influence the packing arrangement. It is plausible that these molecules could self-assemble into layered structures, with the polar sulfonyl groups and nonpolar alkyl/aryl parts segregating into distinct domains. However, without experimental data, the precise nature of any self-assembled structures remains speculative. Research on other functionalized bis-aromatic compounds has shown that they can self-assemble into complex macrocycles and other ordered structures. nih.govnih.gov
Electrochemical Properties and Redox Behavior
The electrochemical properties of a molecule are determined by its ability to be oxidized or reduced. For this compound, the redox behavior would be centered on the sulfonyl groups and the aromatic rings.
Cyclic Voltammetry Studies for Redox Potentials
Cyclic voltammetry is a key electrochemical technique used to study the redox properties of chemical species. nih.gov There are no published cyclic voltammetry studies specifically for this compound. However, the electrochemical behavior of sulfones has been investigated in other contexts.
The sulfone group is generally considered to be electrochemically stable and difficult to reduce. rsc.org The reduction potential of alkyl sulfones is influenced by the nature of the substituent on the sulfonyl group. rsc.org For instance, sulfones with more electron-withdrawing groups are easier to reduce. rsc.org The table below shows the first reduction potentials for a series of sulfones, illustrating this trend.
| Sulfone Compound | First Reduction Potential (Ered vs. SCE) | Reference |
| 2-Benzothiazolyl sulfone derivative | Easier to reduce | rsc.org |
| Phenyl sulfone derivative | Unreactive under similar conditions | rsc.org |
| 3,5-bis(trifluoromethyl)phenyl sulfone derivative | Unreactive under similar conditions | rsc.org |
| 2-Pyridyl sulfone derivative | Unreactive under similar conditions | rsc.org |
| Difluoromethyl benzo[d]thiazol-2-yl sulfone | -1.32 V | cas.cn |
| 2-PySO2CF2H | -1.83 V | cas.cn |
| PhSO2CF2H | -2.07 V | cas.cn |
This table presents data for analogous compounds to illustrate the range of reduction potentials for sulfones.
Based on these data, it can be inferred that the reduction of the sulfonyl groups in this compound would occur at a very negative potential, making it a difficult process.
Oxidation of the sulfonyl group is also challenging. However, aromatic sulfones bearing strong electron-donating groups can be oxidized to sulfonic acids under specific conditions, such as in microdroplets where strong electric fields can generate powerful oxidizing species like the water radical cation. acs.org Since this compound lacks strong electron-donating groups on its benzene rings, its oxidation would likely require harsh conditions.
Investigation of Electron Transfer Mechanisms
The investigation into the electron transfer mechanisms of this compound is crucial for understanding its potential applications in materials science and electronics. Due to a lack of direct experimental data for this specific molecule, the analysis of its electron transfer properties relies on the electrochemical behavior of analogous, simpler compounds and theoretical principles governing intramolecular electron transfer. The core of this investigation focuses on the electron-accepting nature of the benzenesulfonyl groups and the role of the pentyl linker in mediating electronic communication between them.
In the case of this compound, the presence of two benzenesulfonyl groups suggests the possibility of two sequential one-electron transfer events. The first electron transfer would lead to the formation of a radical anion, with the negative charge localized on one of the benzenesulfonyl moieties. The second electron transfer would result in a dianion. The potential difference between these two electron transfer steps can provide insight into the electronic coupling between the two redox-active centers.
The flexible pentyl chain separating the two benzenesulfonyl groups plays a critical role in mediating the interaction between them. Electron transfer between the two terminal groups can occur through two primary mechanisms: through-bond and through-space. Through-bond electron transfer involves the participation of the covalent bonds of the alkyl chain, while through-space electron transfer occurs when the molecule adopts a conformation where the two aromatic rings are in close proximity. Given the flexibility of the pentyl chain, it is likely that both mechanisms could contribute, depending on the molecular conformation in a given environment.
To quantitatively discuss the electron transfer properties, we can examine the electrochemical data of relevant model compounds.
Electrochemical Data for Analogous Sulfone Compounds
| Compound Name | Reduction Potential (V vs. ref) | Method | Notes |
| Diphenyl sulfone | 1.058 (for the sulfone/sulfide (B99878) couple) | Cyclic Voltammetry | This potential corresponds to the overall redox process and not the initial electron transfer to form the radical anion. pleiades.online |
| Phenyl Methyl Sulfone | approx. -2.5 (vs. Ag/AgCl) | Cyclic Voltammetry | The reduction is complex and may involve more than one electron at room temperature. psu.edu |
This table is generated based on available data for analogous compounds and is intended for illustrative purposes, as direct data for this compound is not available.
The data for diphenyl sulfone indicates the general redox behavior of the sulfonyl group when situated between two phenyl rings. pleiades.online The reduction of phenyl methyl sulfone occurs at a very negative potential, highlighting the electron-accepting but relatively stable nature of the sulfonyl group attached to a single phenyl ring. psu.edu
For this compound, the first reduction potential is expected to be influenced by the inductive effect of the second benzenesulfonyl group transmitted through the pentyl chain. The insulating nature of the saturated alkyl chain would likely lead to weak electronic coupling between the two sulfonyl groups. Consequently, the two groups may behave largely independently, and the reduction would be similar to that of a single alkyl-substituted benzenesulfonyl compound. However, a detailed analysis using techniques such as cyclic voltammetry would be necessary to determine the precise reduction potentials and to probe the extent of electronic communication between the two terminal aromatic moieties.
Further research into the conformational dynamics of the pentyl chain and its effect on the through-space interactions would be highly valuable. Computational modeling, in conjunction with experimental electrochemical studies, could provide a more complete picture of the electron transfer mechanisms in this complex molecule.
Conclusion and Future Directions in Research on 5 Benzenesulfonyl Pentylsulfonylbenzene
Summary of Key Findings in Synthesis and Reactivity
The synthesis of sulfones, and by extension disulfones like 5-(benzenesulfonyl)pentylsulfonylbenzene, is primarily achieved through two major pathways: oxidation and coupling reactions.
Synthesis via Oxidation : The most common method for creating sulfones is the oxidation of the corresponding sulfide (B99878). organic-chemistry.org Traditional methods often require harsh conditions and high temperatures. scienmag.com However, recent breakthroughs have introduced advanced catalytic systems that offer greater efficiency and selectivity under milder conditions. For instance, a catalyst based on ruthenium-doped strontium manganese perovskite oxide (SrMn₁₋ₓRuₓO₃) can convert sulfides to sulfones with 99% selectivity at a low temperature of 30°C, using molecular oxygen as the oxidant. scienmag.commiragenews.com Other effective methods utilize hydrogen peroxide in the presence of catalysts like tantalum or niobium carbide. organic-chemistry.org The synthesis of this compound would likely start from the corresponding 1,5-bis(phenylthio)pentane, which would then be oxidized.
Synthesis via Coupling Reactions : Modern synthetic organic chemistry offers various C-S bond-forming reactions to produce sulfones. These include palladium-catalyzed couplings of aryl boronic acids with arylsulfonyl chlorides or the reaction of arylsulfinic acid salts with electrophiles. organic-chemistry.orgacs.org A one-pot, three-component synthesis using sulfur dioxide surrogates like DABSO (DABCO·SO₂) represents a significant advancement, allowing for the efficient construction of aryl sulfones from organometallic reagents or aryl halides. acs.orgbaranlab.org This approach could be adapted for the synthesis of the target disulfone, potentially by reacting a 1,5-dihalopentane with two equivalents of a sodium benzenesulfinate (B1229208) salt.
The reactivity of this compound is dominated by the strong electron-withdrawing nature of its two benzenesulfonyl groups. acs.org This characteristic significantly enhances the acidity of the protons on the carbon atoms alpha to the sulfonyl groups and activates the entire pentyl chain towards nucleophilic attack. A key reaction for sulfones is reductive desulfonylation, where the C-S bond is cleaved to remove the sulfonyl group, a common strategy in multi-step organic synthesis after the sulfone has served its purpose. wikipedia.org Furthermore, the disulfide (–S–S–) / thiol (–SH) redox system is crucial in biochemistry, and while disulfones lack the S-S bond, the study of related sulfur oxidation states (sulfenic, sulfinic, and sulfonic acids) provides insight into their potential stability and reactivity in complex environments. pnas.org
| Method Type | Reagents | Key Features |
| Sulfide Oxidation | Sulfide, H₂O₂, Perovskite Oxide Catalyst (e.g., SrMn₁₋ₓRuₓO₃), O₂ | High selectivity, mild conditions (30°C), reusable catalyst. scienmag.commiragenews.com |
| Coupling Reaction | Arylboronic acid, Arylsulfonyl chloride, Palladium catalyst | Forms unsymmetrical diaryl sulfones. organic-chemistry.org |
| Coupling Reaction | Arylsulfinic acid salt, Diaryliodonium salt | Transition-metal-free, high yield, good functional group tolerance. organic-chemistry.org |
| Three-Component | Organometallic reagent/Aryl iodide, DABSO, Ethynyl-benziodoxolone (EBX) | One-pot synthesis, avoids gaseous SO₂, versatile. acs.org |
Unresolved Questions and Challenges in Disulfone Chemistry
Despite significant progress, several challenges and unresolved questions persist in the field of disulfone chemistry. acs.org
Selective Synthesis : The synthesis of unsymmetrical disulfones or the selective functionalization of a molecule containing multiple sulfonyl groups remains a significant hurdle. For a compound like this compound, achieving the double substitution on the pentyl linker without side reactions is a key synthetic challenge.
Green Synthetic Protocols : Many established methods for sulfone synthesis rely on harsh reagents, high temperatures, and stoichiometric amounts of expensive metals, which are not environmentally sustainable. scienmag.com The development of greener, more energy-efficient catalytic processes is a primary objective for modern chemistry. acs.org While new catalysts show promise, their broad applicability and scalability for industrial use are still under investigation. miragenews.com
Mechanistic Understanding : The precise mechanisms of many sulfone-forming reactions, particularly those involving complex catalysts or multi-component systems, are not fully elucidated. acs.org For example, the exact pathway of radical reactions involving sulfur compounds, such as the interaction of hydroxyl radicals with disulfides, has only recently been detailed through a combination of experimental and computational work, revealing a previously unknown two-step mechanism. pnas.org A deeper mechanistic insight is crucial for optimizing reaction conditions and designing more efficient catalysts.
Stability and Reactivity : The stability of the disulfone linkage in diverse chemical environments, particularly under reductive or strongly basic conditions, is not comprehensively mapped. In complex molecules like peptides, disulfide bonds can undergo scrambling; understanding the analogous stability issues for disulfones is critical for their application in materials or medicinal chemistry. nih.gov
Prospective Research Avenues for Further Elucidation of Chemical Properties and Transformations
Future research on this compound and related disulfones is poised to follow several promising paths.
Advanced Catalysis : The design and synthesis of novel, highly active, and recyclable solid catalysts will continue to be a major focus. miragenews.com Inspired by recent successes with perovskite oxides, researchers may explore other mixed-metal oxides or metal-organic frameworks (MOFs) to catalyze the synthesis of disulfones with even greater efficiency and under increasingly mild conditions. scienmag.commiragenews.com
Novel Reagent Development : The development of new, easy-to-handle sulfur dioxide surrogates will simplify synthetic procedures and enhance safety. acs.orgbaranlab.org These reagents could enable more complex, one-pot syntheses of multifunctionalized disulfones that are currently difficult to access.
Exploring Reactivity : A systematic investigation into the reactivity of the activated pentyl chain in this compound is warranted. Studies could explore its use in carbon-carbon bond-forming reactions, acting as a flexible, five-carbon building block in complex molecule synthesis. The unique electronic environment created by two terminal sulfonyl groups could lead to novel chemical transformations.
Computational Chemistry : In silico studies will play an increasingly important role in predicting the chemical and physical properties of disulfones. pnas.org Quantum mechanical calculations can help elucidate reaction mechanisms, predict spectroscopic data, and guide the rational design of new synthetic targets and experiments, saving significant laboratory time and resources.
Broader Implications for Fundamental Organic Chemistry and Synthetic Methodology Development
The study of disulfones like this compound has implications that extend beyond organosulfur chemistry.
Advancement of Synthetic Methods : Each new, efficient method developed for synthesizing sulfones contributes to the broader toolkit of organic chemists. acs.org These methodologies enable the construction of complex pharmaceuticals, polymers, and advanced materials where the sulfonyl group is a key functional moiety. The Julia-Kocienski olefination, a cornerstone of modern synthesis that relies on a sulfone intermediate, exemplifies the power of such developments. acs.org
Promotion of Green Chemistry : The drive for milder, more efficient, and catalyst-driven syntheses of sulfones aligns with the global push towards sustainable and green chemistry. scienmag.comacs.org These efforts reduce energy consumption, minimize waste, and eliminate the need for hazardous reagents, making chemical manufacturing safer and more environmentally benign.
Fundamental Chemical Understanding : Investigating the synthesis and reactivity of molecules containing multiple sulfonyl groups deepens our fundamental understanding of C-S bond formation, the influence of strong electron-withdrawing groups on molecular reactivity, and the intricate redox chemistry of sulfur. wikipedia.orgpnas.org This knowledge is foundational and informs progress across all areas of chemical science.
Q & A
Basic Question: What are the optimal synthetic pathways for 5-(Benzenesulfonyl)pentylsulfonylbenzene, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically involves sulfonylation and coupling reactions. Key steps include:
- Sulfonylation: Reacting pentylsulfonyl chloride with benzene derivatives under anhydrous conditions (e.g., using dichloromethane as a solvent and triethylamine as a base) .
- Coupling: Introducing the benzenesulfonyl group via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Pd catalysts for Suzuki-Miyaura reactions) .
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at controlled exothermic conditions |
| Catalyst Loading | 2–5 mol% Pd(PPh₃)₄ | Excess catalyst may increase side reactions |
| Solvent | Anhydrous DCM or THF | Polar aprotic solvents enhance reactivity |
| Reaction Time | 12–24 hours | Prolonged time improves conversion but risks decomposition |
Reference: and highlight analogous sulfonylation and coupling strategies .
Basic Question: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential for structural confirmation and purity assessment:
- NMR Spectroscopy:
- ¹H NMR: Identifies proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, sulfonyl-adjacent methylene at δ 3.0–3.5 ppm).
- ¹³C NMR: Confirms quaternary carbons near sulfonyl groups (δ 125–135 ppm) .
- HPLC-MS:
- X-ray Crystallography: Resolves stereochemistry and bond angles, critical for confirming regioselectivity in sulfonylation .
Reference: (analytical workflows) and 20 (HPLC conditions) .
Advanced Question: How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations are used to:
Electrostatic Potential Mapping: Identify nucleophilic/electrophilic sites (e.g., sulfonyl groups as electron-deficient centers).
Transition State Analysis: Model activation energies for sulfonamide formation or hydrolysis.
Solvent Effects: COSMO-RS simulations predict solvation free energy in polar vs. non-polar solvents .
Case Study:
DFT calculations on analogous sulfonyl compounds (e.g., biphenyl sulfonamides) revealed that electron-withdrawing groups lower the energy barrier for nucleophilic attack by 15–20% .
Reference: (structural data for modeling) and 16 (reaction mechanisms) .
Advanced Question: How should researchers resolve contradictions in reported biological activity data for sulfonyl-containing compounds?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardization: Use validated protocols (e.g., OECD guidelines for cytotoxicity assays).
- Impurity Profiling: Quantify byproducts (e.g., residual sulfonyl chlorides) via GC-MS or LC-MS .
- Dose-Response Curves: Compare EC₅₀ values across studies to identify outliers (e.g., discrepancies due to solvent toxicity).
Example:
Inconsistent IC₅₀ values for sulfonamide inhibitors were traced to residual DMSO (>0.1%), which altered membrane permeability in cell assays .
Reference: (analytical validation) and 6 (safety and purity considerations) .
Advanced Question: What strategies optimize the regioselectivity of sulfonylation in polyfunctional substrates?
Methodological Answer:
Regioselectivity is controlled by:
- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Catalytic Systems: Use directing groups (e.g., pyridine ligands in Pd-catalyzed reactions) to favor para-substitution .
- Solvent Polarity: Polar solvents (DMF, DMSO) stabilize charge-separated intermediates, enhancing sulfonyl group orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
